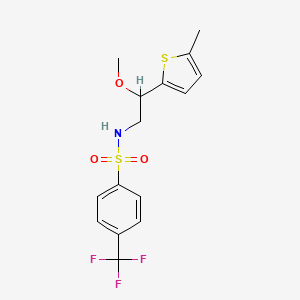
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO3S2 and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzenesulfonamide core, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
- A methoxy and methylthiophenyl substituent that may influence its interaction with biological targets.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophenyl group may enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that related compounds show activity against various strains, including resistant bacteria .
Antitumor Activity
Sulfonamides are often investigated for their potential as antitumor agents. The structural components of this compound suggest possible interactions with cancer-related pathways:
- Inhibition of dihydroorotate dehydrogenase (DHODH) has been observed in similar compounds, which is crucial for pyrimidine biosynthesis in rapidly dividing cells .
- Structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings can significantly affect antitumor efficacy .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses based on related compounds include:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The trifluoromethyl group may facilitate binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Case Studies and Research Findings
- In vitro Studies : A study on related sulfonamides revealed inhibition of bacterial growth at concentrations as low as 10 µM, demonstrating potential for therapeutic applications in treating infections caused by resistant strains .
- Antitumor Efficacy : In a recent study, derivatives similar to the target compound were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising antitumor activity .
- SAR Analysis : The modification of substituents on the benzenesulfonamide core has been systematically evaluated, revealing that specific structural features significantly enhance biological activity against both microbial and tumor cell lines .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-10-3-8-14(23-10)13(22-2)9-19-24(20,21)12-6-4-11(5-7-12)15(16,17)18/h3-8,13,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLBENLPNYJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














